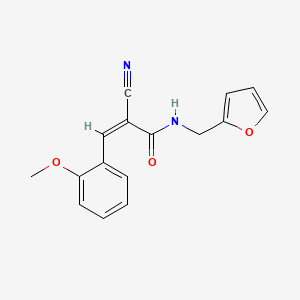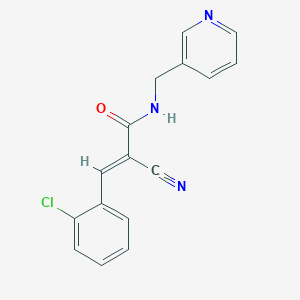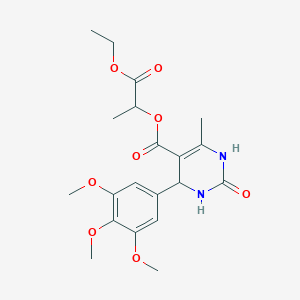![molecular formula C20H23ClN2O5 B11682426 N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B11682426.png)
N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-クロロ-4-(モルホリン-4-イル)フェニル]-3,4,5-トリメトキシベンズアミドは、科学研究および産業において多岐にわたる用途で知られている合成有機化合物です。この化合物は、モルホリン環、クロロフェニル基、およびトリメトキシベンズアミド部分の存在を特徴とし、これらがその独特の化学的特性と生物学的活性に貢献しています。
準備方法
合成経路と反応条件
N-[3-クロロ-4-(モルホリン-4-イル)フェニル]-3,4,5-トリメトキシベンズアミドの合成は、通常、容易に入手可能な出発物質から始めて、複数のステップを伴います。一般的な合成経路には、次のステップが含まれます。
クロロフェニル中間体の形成: 最初のステップは、フェニル環の塩素化であり、目的の位置に塩素原子を導入します。
モルホリン環の導入: 次に、クロロフェニル中間体をモルホリンと適切な条件下で反応させて、モルホリン-4-イル誘導体を形成します。
トリメトキシベンズアミドとのカップリング: 最後のステップは、モルホリン-4-イル誘導体を、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)またはDCC(ジシクロヘキシルカルボジイミド)などの適切なカップリング試薬を使用して、トリエチルアミンなどの塩基の存在下で3,4,5-トリメトキシベンズアミドとカップリングすることです。
工業生産方法
この化合物の工業生産には、より高い収率と純度を実現するために、上記の合成経路の最適化が含まれる場合があります。これには、連続フロー反応器の使用、高度な精製技術、およびスケーラビリティと費用対効果を確保するためのプロセス最適化が含まれる場合があります。
化学反応の分析
反応の種類
N-[3-クロロ-4-(モルホリン-4-イル)フェニル]-3,4,5-トリメトキシベンズアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて、追加の官能基を導入したり、既存の官能基を変更したりすることができます。
還元: 還元反応は、ニトロ基をアミンに還元するなど、特定の官能基を削除または変更するために使用できます。
置換: この化合物は、特にクロロフェニルとモルホリンの部分で、求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)および三酸化クロム(CrO3)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤が頻繁に使用されます。
置換: 水素化ナトリウム(NaH)またはtert-ブトキシドカリウム(KOtBu)などの試薬は、置換反応を促進することができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元はアミン誘導体を生成する可能性があります。
科学研究への応用
N-[3-クロロ-4-(モルホリン-4-イル)フェニル]-3,4,5-トリメトキシベンズアミドは、次のような科学研究で幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機変換における試薬として使用されます。
生物学: 抗菌、抗がん、および抗炎症特性を含む、その潜在的な生物学的活性を調査されています。
医学: 特定の分子標的に結合する能力により、さまざまな病気の潜在的な治療薬として探求されています。
産業: その独特の化学的特性により、ポリマーやコーティングなどの新しい材料の開発に使用されています。
科学的研究の応用
N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
N-[3-クロロ-4-(モルホリン-4-イル)フェニル]-3,4,5-トリメトキシベンズアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的を阻害または活性化し、さまざまな生物学的効果をもたらす可能性があります。たとえば、特定の生体分子の合成を阻害したり、病気の過程に関与するシグナル伝達経路を調節したりする可能性があります。
類似の化合物との比較
類似の化合物
N-(3-クロロ-4-フルオロフェニル)-7-メトキシ-6-(3-モルホリン-4-イルプロポキシ)キナゾリン-4-アミン: 構造的特徴は似ていますが、生物学的活性は異なります。
N-(3-クロロ-4-モルホリン-4-イルフェニル)-N'-ヒドロキシイミドホルムアミド: 特定の酵素に対する阻害効果で知られています。
独自性
N-[3-クロロ-4-(モルホリン-4-イル)フェニル]-3,4,5-トリメトキシベンズアミドは、独特の化学的および生物学的特性を付与する官能基の特定の組み合わせにより、独自です。さまざまな化学反応を起こす能力とその潜在的な治療的用途により、科学研究と産業において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: A compound with similar structural features but different biological activities.
N-(3-chloro-4-morpholin-4-ylphenyl)-N’-hydroxyimido formamide: Known for its inhibitory effects on specific enzymes.
Uniqueness
N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
特性
分子式 |
C20H23ClN2O5 |
|---|---|
分子量 |
406.9 g/mol |
IUPAC名 |
N-(3-chloro-4-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H23ClN2O5/c1-25-17-10-13(11-18(26-2)19(17)27-3)20(24)22-14-4-5-16(15(21)12-14)23-6-8-28-9-7-23/h4-5,10-12H,6-9H2,1-3H3,(H,22,24) |
InChIキー |
OSIIJZYYTVVECV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682354.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11682359.png)
![(5Z)-3-ethyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682366.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide](/img/structure/B11682373.png)


![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11682380.png)

![2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid](/img/structure/B11682388.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682411.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11682412.png)
